REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:9])=[C:4](S)[CH:5]=[CH:6][CH:7]=1.I([O-])(=O)(=O)=O.[Na+].[S:16](Cl)(Cl)(=[O:18])=[O:17].[C:21](=O)([O-])[O-].[Na+].[Na+].[C:27](#[N:29])C>[Ru](Cl)(Cl)Cl.C(OCC)(=O)C>[Br:1][C:2]1[C:3]([F:9])=[C:4]([S:16]([N:29]([CH3:27])[CH3:21])(=[O:18])=[O:17])[CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1)S)F
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
[Ru](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (2×50 ml)
|
Type
|
ADDITION
|
Details
|
To the combined organic phase, dimethylamine (40% in water, 10 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents and purification by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=CC1)S(=O)(=O)N(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |